

Glycerol Trithioglycolate: Structural Architecture and Functional Utility in Soft Matter Engineering

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Compound of Interest

Compound Name: 1,2,3-Propanetriyl tris(mercaptoacetate)

CAS No.: 14974-53-9

Cat. No.: B084273

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Executive Summary

Glycerol trithioglycolate (GTG), formally propane-1,2,3-triyl tris(2-sulfanylacetate), is a trifunctional mercaptan ester distinct from the commercially ubiquitous glyceryl monothioglycolate (GMT) used in cosmetic keratin reduction.[1] While GMT functions as a solubilizing reducing agent, GTG serves as a high-density crosslinking monomer. Its three thiol (-SH) motifs allow for the rapid formation of thioether or thiourethane networks via "click" chemistry mechanisms (thiol-ene/thiol-yne).[1]

This guide delineates the physicochemical profile of GTG, establishing it as a critical reagent for synthesizing high-refractive-index optical resins, shape-memory polymers, and mucoadhesive drug delivery vehicles.

Molecular Architecture & Physicochemical Profile[1]

Chemical Identity

GTG is the tri-ester formed by the exhaustive esterification of glycerol with thioglycolic acid. Unlike its mono- and di-ester analogs, GTG is hydrophobic and acts as a structural node in polymerization rather than a chain terminator.[1]

Property	Specification
IUPAC Name	Propane-1,2,3-triyl tris(2-sulfanylacetate)
CAS Number	14974-53-9
Molecular Formula	
Molecular Weight	314.42 g/mol
	3
Functional Groups	Thiol (-SH), 3 Ester (-COO-)
Density	~1.32 g/cm ³ (at 25°C)
Refractive Index	High (due to sulfur content), typically >1.55
Solubility	Soluble in organic solvents (CHCl ₃ , Acetone); Limited water solubility

Structural Visualization

The molecule consists of a flexible glycerol backbone supporting three pendant thioglycolate arms. This "tripod" geometry reduces steric hindrance, making the thiol groups highly accessible for nucleophilic attack or radical coupling.

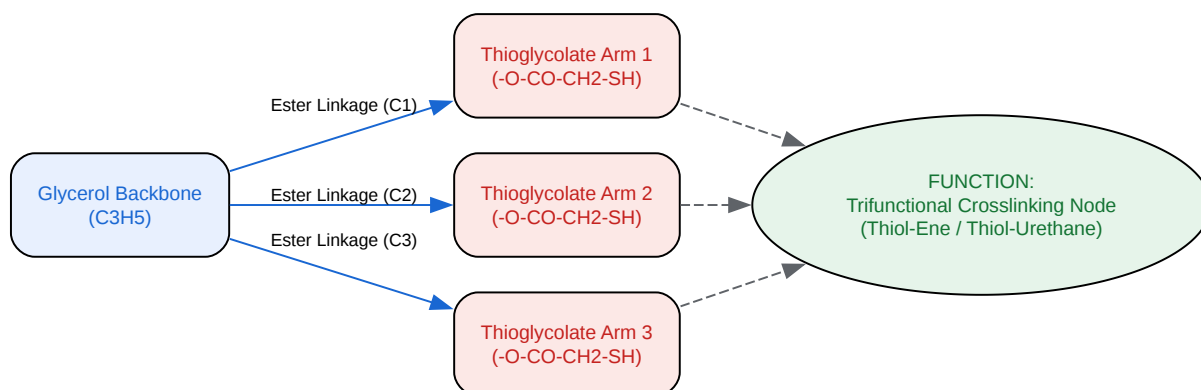


Figure 1: Structural connectivity of Glycerol Trithioglycolate (GTG)

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[1][3]

Synthesis & Manufacturing Protocol

Reaction Mechanism: Azeotropic Esterification

The synthesis requires driving the equilibrium toward the tri-ester by removing water. Standard Fischer esterification is employed using an acid catalyst (e.g., p-Toluenesulfonic acid, pTSA) and an entrainer (Toluene) for Dean-Stark water removal.[1]

Stoichiometry: 1.0 eq Glycerol + 3.3 eq Thioglycolic Acid

GTG + 3

[1]

Step-by-Step Laboratory Protocol

Note: This protocol assumes standard Schlenk line techniques to prevent thiol oxidation.

- Charge: In a 3-neck round bottom flask equipped with a Dean-Stark trap and reflux condenser, combine Glycerol (10 mmol), Thioglycolic Acid (33 mmol), and pTSA (0.5 mmol).
- Solvent: Add Toluene (50 mL) as the azeotropic solvent.

- Reflux: Heat to reflux (~110°C). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).[1]
- Neutralization: Cool to RT. Wash the organic phase with saturated to remove unreacted acid and catalyst.
- Drying: Dry organic layer over , filter, and concentrate under reduced pressure.
- Purification: If high purity is required for optical applications, pass through a short silica plug (eluent: Hexane/EtOAc) to remove mono/di-ester impurities.[1]

Functional Applications & Mechanism of Action

Thiol-Ene "Click" Chemistry (Photopolymerization)

GTG is a premier monomer for UV-curable coatings.[1] The mechanism involves a radical step-growth polymerization that is insensitive to oxygen inhibition—a major advantage over acrylate systems.[1]

- Initiation: Photoinitiator generates radicals.[2]
- Propagation: Thiyl radical () attacks an alkene (ene), forming a carbon-centered radical, which abstracts a hydrogen from another thiol, regenerating .[1]
- Result: A homogeneous, crosslinked thioether network with low shrinkage stress.

Thiol-Isocyanate (Thiourethane) Formation

In drug delivery and optical materials, GTG reacts with diisocyanates to form polythiourethanes.[1]

Advantage: These networks exhibit high refractive indices (>1.60) and excellent impact resistance, often used in optical lenses and encapsulation of sensitive biologics.

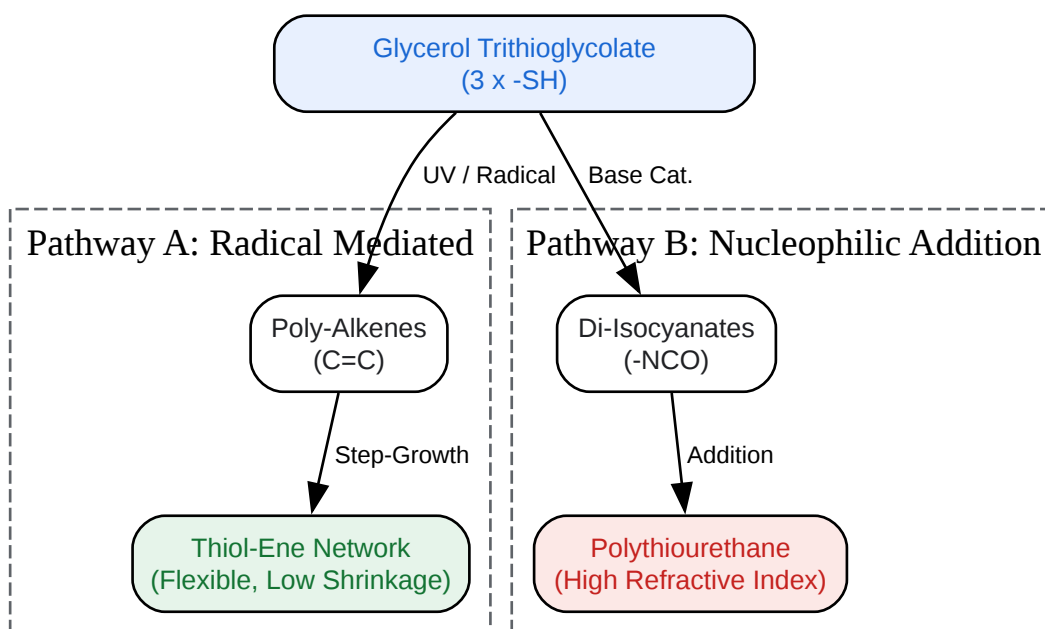


Figure 2: Primary Crosslinking Pathways for GTG

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Analytical Characterization

To validate the synthesis of the tri-ester versus mono/di mixtures, the following analytical markers are critical:

- HPLC Analysis:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile/Water (Gradient).[1]
 - Detection: UV at 210 nm (ester carbonyl) or Electrochemical detection (specific to thiols). [1]
 - Differentiation: GTG elutes later (more hydrophobic) than the mono-ester (GMT) and di-ester.[1]
- ¹H-NMR Spectroscopy (CDCl₃):
 - Glycerol Backbone: Multiplets at

4.2–5.4 ppm.

- Thiol Methylene (

): Doublet at

~3.2–3.4 ppm.[1]

- Thiol Proton (

): Triplet at

~1.8–2.0 ppm (exchangeable).[1]

- Integration Ratio: The ratio of backbone protons to thiol-methylene protons must confirm 3 substitutions.[1]

Safety & Toxicology Profile

While less volatile than lower molecular weight thiols, GTG poses specific risks:

- Skin Sensitization (Type IV Hypersensitivity): Like all thioglycolates, GTG is a potent contact allergen. It can penetrate nitrile gloves; double-gloving or using laminate gloves (e.g., Silver Shield) is recommended for handling neat material.[1]
- Ocular Irritation: High risk of corneal damage upon direct contact due to the acidic nature of hydrolysis products.
- Storage: Must be stored under inert gas (or Ar) at 2–8°C. Oxidation leads to disulfide formation (insoluble precipitates), rendering the material useless for precise crosslinking.[1]

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